REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:14]([NH2:16])=O)=[N:4][CH:5]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:7]=1.P(Cl)(Cl)(Cl)=O>C(#N)C>[NH2:1][C:2]1[C:3]([C:14]#[N:16])=[N:4][CH:5]=[C:6]([N:8]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[CH:7]=1
|
Name
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3-amino-5-morpholinopicolinamide
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Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)N1CCOCC1)C(=O)N
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Name
|
|
Quantity
|
0.29 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in Et2O (10 mL)
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Type
|
ADDITION
|
Details
|
treated with 4.0M HCl in dioxane (0.2 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(C1)N1CCOCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |